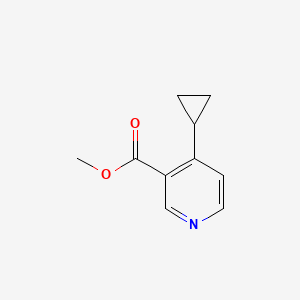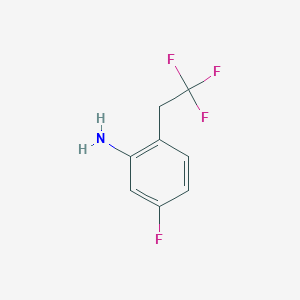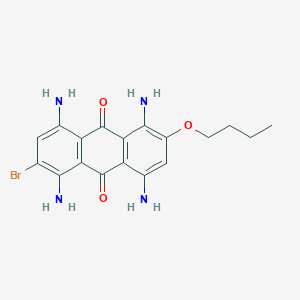
Methyl 4-cyclopropylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-cyclopropylnicotinate is an organic compound with the molecular formula C10H11NO2 It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a cyclopropyl group, and the carboxyl group is esterified with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyclopropylnicotinate typically involves the esterification of 4-cyclopropylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-Cyclopropylnicotinic acid+MethanolH2SO4Methyl 4-cyclopropylnicotinate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
化学反应分析
Types of Reactions
Methyl 4-cyclopropylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-cyclopropylnicotinic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Halogenation reagents such as bromine (Br) or chlorine (Cl).
Major Products
Oxidation: 4-Cyclopropylnicotinic acid.
Reduction: 4-Cyclopropylnicotinyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Methyl 4-cyclopropylnicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting nicotinic acetylcholine receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of Methyl 4-cyclopropylnicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular interactions are still under investigation, but it is believed that the cyclopropyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity.
相似化合物的比较
Methyl 4-cyclopropylnicotinate can be compared with other nicotinic acid derivatives, such as:
Methyl nicotinate: Lacks the cyclopropyl group, resulting in different biological activities and chemical properties.
Ethyl 4-cyclopropylnicotinate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and applications.
4-Cyclopropylnicotinic acid: The free acid form, which has different solubility and reactivity compared to the ester.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
methyl 4-cyclopropylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)9-6-11-5-4-8(9)7-2-3-7/h4-7H,2-3H2,1H3 |
InChI 键 |
RCLXOYSMAWEFCG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CN=C1)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)




![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)






![6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13130118.png)

